6-Bromo-N-(piperidin-1-yl)pyridin-3-amine is a chemical compound characterized by a bromine atom attached to a pyridine ring, which is further substituted with a piperidine group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential applications in drug development and material science. The molecular formula of this compound is C10H14BrN3, and it has been assigned the CAS number 1774897-16-3.
This compound can be synthesized through various chemical methods, including the Suzuki-Miyaura coupling reaction and other halogenation and amination processes. It is available for purchase from chemical suppliers and has been studied extensively in scientific literature for its properties and applications .
6-Bromo-N-(piperidin-1-yl)pyridin-3-amine is classified as a heterocyclic organic compound. It falls under the category of substituted pyridines, which are known for their diverse biological activities and utility in pharmaceuticals.
The synthesis of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine can be achieved through several methods:
The choice of reagents, solvents, and reaction conditions can significantly influence the yield and purity of the final product. For example, using continuous flow reactors can enhance efficiency and safety during synthesis.
The molecular structure of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine features:
6-Bromo-N-(piperidin-1-yl)pyridin-3-amine can undergo various chemical reactions:
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The specific products formed depend on the reaction conditions and reagents employed.
The mechanism of action for 6-bromo-N-(piperidin-1-yl)pyridin-3-amine involves its interaction with specific biological targets. The piperidine group enhances binding affinity to certain receptors, while the bromine atom may participate in halogen bonding, which can influence biological activity . This property makes it an important candidate in medicinal chemistry for developing therapeutic agents.
The compound exhibits the following physical properties:
Chemical properties include:
These properties are critical for understanding how the compound behaves under various conditions, particularly in synthetic applications and biological assays .
6-Bromo-N-(piperidin-1-yl)pyridin-3-amine has several scientific uses:
Piperidine and pyridine represent privileged scaffolds extensively utilized in pharmaceutical design due to their favorable physicochemical properties and proven therapeutic relevance. Pyridine's six-membered aromatic ring incorporates a nitrogen atom that serves as a hydrogen bond acceptor, enhances solubility, and functions as a bioisostere for benzene, often improving metabolic stability and reducing toxicity. The structural diversity of pyridine-containing drugs is remarkable, ranging from anti-infectives (isoniazid) to kinase inhibitors (crizotinib) and CNS agents (tacrine). Computational analyses reveal that over 14% of FDA-approved N-heterocyclic drugs contain a pyridine ring, primarily in monosubstituted (60%) or disubstituted (22%) configurations [10]. Pyridine's electron-deficient nature facilitates π-π stacking interactions with aromatic amino acid residues, while its basic nitrogen (pKa ≈ 5.2) can be protonated under physiological conditions, enhancing water solubility and creating electrostatic binding opportunities [6].
Piperidine, a fully saturated counterpart, introduces conformational flexibility and a basic aliphatic nitrogen (pKa ≈ 11.1) that often serves as a cationic center for ionic binding or salt formation in active pharmaceutical ingredients. Its chair-boat conformational dynamics enable optimal spatial positioning of substituents during target engagement. The European Lead Factory has explicitly prioritized enantiomerically pure piperidine scaffolds like (3R,4S)-3-(hydroxymethyl)-4-(hydroxyethyl)-piperidine for targeted library synthesis, recognizing their three-dimensional complexity and drug-like spatial occupancy [2]. When combined, as in 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, the piperidine-pyridine linkage creates a molecular hinge where the secondary amine (–NH–) provides hydrogen-bonding capabilities while enabling restricted rotation that preorganizes the molecule for target binding. This hybrid architecture has proven valuable in developing TRPV4 antagonists for pain management and kinase inhibitors in oncology [9].
Table 1: Therapeutic Significance of Piperidine and Pyridine Scaffolds in Selected FDA-Approved Drugs
Drug Name | Therapeutic Category | Scaffold Present | Key Structural Role |
---|---|---|---|
Crizotinib | Anticancer (ALK inhibitor) | Pyridine | Coordinates with kinase hinge region |
Abiraterone acetate | Prostate cancer | Pyridine | Enhances metabolic stability |
Nifedipine | Antihypertensive | Dihydropyridine | Calcium channel blockade |
Roflumilast | COPD | Pyridine (metabolite) | Phosphodiesterase-4 inhibition |
Tacrine | Alzheimer's disease | Dihydroacridine (pyridine-derived) | Acetylcholinesterase inhibition |
Imatinib mesylate | Leukemia | Pyridine | BCR-ABL kinase inhibition |
The strategic incorporation of bromine at the pyridine ring's 6-position transforms this heterocycle from a passive structural element to a versatile synthetic handle for further molecular elaboration. Bromine serves dual roles in medicinal chemistry: as a leaving group facilitating transition metal-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), and as a stereoelectronic modulator influencing molecular conformation, lipophilicity, and binding affinity. Density functional theory (DFT) calculations on brominated heterocycles demonstrate that bromine's substantial atomic radius and polarizability create distinctive electron density profiles, with the C-Br bond exhibiting a dipole moment of approximately 1.5 D [3]. This induces localized electron deficiency at adjacent carbon atoms, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) when activated by the ortho-positioned pyridine nitrogen [1].
Comparative molecular stability studies reveal that brominated analogs often exhibit enhanced metabolic resistance compared to their non-halogenated counterparts due to the inertness of the C-Br bond toward common oxidative enzymes like cytochrome P450s. Bromine's hydrophobic character (π-hydrophobicity parameter ≈ 0.86) also fine-tunes compound lipophilicity, potentially improving membrane permeability. The heavy atom effect of bromine facilitates crystallographic studies through anomalous scattering, enabling detailed structural characterization of target complexes. In the specific context of 6-bromo-N-(piperidin-1-yl)pyridin-3-amine, the bromine atom resides at the electronically activated 6-position of the pyridine ring, making it exceptionally amenable to palladium-catalyzed cross-coupling—a transformation extensively employed to generate biaryl systems prevalent in kinase inhibitors and GPCR modulators [1] [6].
Table 2: Impact of Bromine Substitution on Molecular Properties and Reactivity
Property/Reactivity | Effect of Bromine Substitution | Medicinal Chemistry Utility |
---|---|---|
Lipophilicity | Increases log P by ~1 unit compared to H-analog | Enhances membrane permeability; modulates brain penetration |
Metabolic Stability | Resists oxidative metabolism; may undergo slow dehalogenation | Prolongs half-life; reduces clearance |
Stereoelectronic Effects | Inductive withdrawal (-I effect); mesomeric donation (+M) in π-systems | Modulates pKa of adjacent heteroatoms; influences binding affinity |
Cross-Coupling Reactivity | Superior leaving group for Pd(0)/Ni(0) catalysis compared to Cl or F | Enables late-stage diversification via C-C/C-N bond formation |
Crystallography | Strong anomalous scattering (f'' = 3.5 e⁻ at Cu Kα) | Facilitates protein-ligand co-crystallography studies |
Heterocyclic amines (HCAs) have evolved from naturally occurring alkaloids to sophisticated synthetic therapeutics through centuries of medicinal chemistry innovation. The historical trajectory began with isolation of pyridine-containing alkaloids like nicotine (1828) and piperine (1819), progressing to synthetic HCA-based drugs in the 20th century, exemplified by the antitubercular pyridine-4-carboxamide isoniazid (1952). The discovery of heterocyclic aromatic amines (HAAs) as pyrolysis products in cooked meats (1977) unveiled unexpected genotoxicity mechanisms, highlighting how enzymatic N-hydroxylation transforms exocyclic amines into reactive intermediates capable of forming DNA adducts [7]. This metabolic activation pathway—cytochrome P450-mediated N-oxidation followed by O-esterification to form nitrenium ions—became a fundamental principle in understanding both the carcinogenic potential of dietary HCAs and the design principles for therapeutic amines [4] [7].
Modern HCA design strategically manipulates the basic nitrogen environment to optimize pharmacokinetics and target engagement. The piperidin-1-yl linkage in 6-bromo-N-(piperidin-1-yl)pyridin-3-amine exemplifies contemporary approaches where alicyclic amines provide optimal basicity (pKa 8-10) for membrane penetration while minimizing the reactivity pitfalls associated with aniline-derived systems. Unlike carcinogenic HAAs found in cooked meats, which feature exocyclic aniline moieties prone to metabolic activation, therapeutic HCAs increasingly employ alicyclic or sterically shielded amines to circumvent bioactivation liabilities. The structural evolution is evident when comparing early aniline-containing drugs associated with idiosyncratic toxicity (e.g., aminopyrine) with modern piperidine-based therapeutics (e.g asenapine) [4]. This compound occupies a strategic position in this evolutionary arc, combining the metabolic stability of a piperidine exocyclic amine with the versatile bromopyridine core, enabling rational design of next-generation HCA-based therapeutics targeting protein kinases, ion channels, and epigenetic regulators.
Table 3: Milestones in Heterocyclic Amine Development for Therapeutic Applications
Era | Key Developments | Representative Molecules |
---|---|---|
Pre-1900s | Isolation of naturally occurring alkaloids | Nicotine, piperine, trigonelline |
Early 1900s | Synthetic antipyretics and antimicrobials | Phenazopyridine, sulfapyridine |
1950-1980 | Rational design of heterocyclic drugs; HAA discovery | Isoniazid, nalidixic acid, metiamide |
1980-2000 | Structure-based design; metabolic studies of HAAs | Cimetidine, omeprazole, norfloxacin |
21st Century | Targeted therapies; scaffold hybridization strategies | Imatinib (pyridine), crizotinib (pyridine), JAK inhibitors (piperidine) |
The ongoing exploration of HCA chemical space continues to yield novel therapeutic candidates, with scaffold hybridization strategies exemplified by 6-bromo-N-(piperidin-1-yl)pyridin-3-amine enabling unprecedented target modulation. Contemporary research focuses on leveraging such hybrid scaffolds to address emerging therapeutic challenges, particularly in oncology and CNS disorders, while applying lessons from historical HCA metabolism to minimize off-target reactivity [6] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: